Ethyl 2-(2-isopropylthiazol-5-yl)acetate
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Overview
Description
Ethyl 2-(2-isopropylthiazol-5-yl)acetate is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-isopropylthiazol-5-yl)acetate typically involves the reaction of 2-isopropylthiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-isopropylthiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Ethyl 2-(2-isopropylthiazol-5-yl)acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-(2-isopropylthiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Ethyl 2-(2-isopropylthiazol-5-yl)acetate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H15NO2S |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
ethyl 2-(2-propan-2-yl-1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-9(12)5-8-6-11-10(14-8)7(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
RBOPODWTJWDBPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)C(C)C |
Origin of Product |
United States |
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